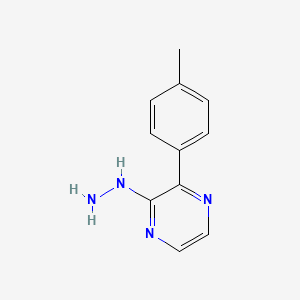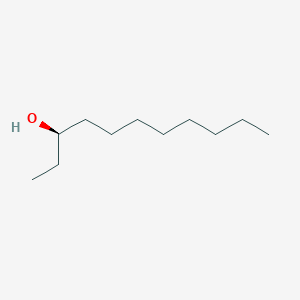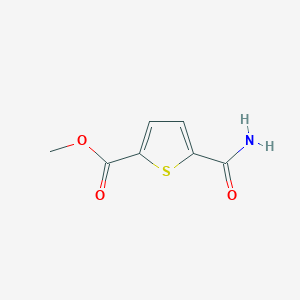![molecular formula C40H75NNaO10P B12074180 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a complex organic molecule with significant biochemical and industrial relevance This compound is characterized by its intricate structure, which includes amino, carboxyl, and phosphate groups, as well as long-chain fatty acid esters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the amino acid derivative, followed by esterification with hexadecanoic acid and octadec-9-enoic acid. The final step involves the phosphorylation of the esterified product to introduce the phosphate group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The long-chain fatty acid esters can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Reduction: The carboxyl and phosphate groups can be reduced under specific conditions, altering the compound’s properties.
Substitution: The amino and carboxyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to optimize reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its diverse functional groups make it an excellent candidate for exploring reaction pathways and developing new synthetic methods.
Biology
In biological research, sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is studied for its role in cellular processes, including membrane formation and signaling pathways. Its structure mimics certain natural biomolecules, making it valuable for understanding biological functions and interactions.
Medicine
In medicine, this compound has potential applications in drug delivery systems and therapeutic agents. Its ability to interact with biological membranes and cellular components makes it a promising candidate for targeted drug delivery and treatment of various diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialized materials and products. Its unique properties, such as amphiphilicity and reactivity, make it suitable for applications in coatings, surfactants, and other advanced materials.
作用机制
The mechanism of action of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also interact with specific proteins and enzymes, modulating their activity and influencing various cellular pathways. The phosphate group plays a crucial role in these interactions, acting as a binding site for proteins and other molecules.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in certain chemical reactions.
Acetylacetone: Another compound with keto-enol tautomerism, used in similar synthetic applications.
Diketene: A reactive intermediate used in the synthesis of various esters and amides.
Uniqueness
What sets sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate apart is its complex structure and multifunctional nature. Unlike simpler esters and ketones, this compound combines amino, carboxyl, and phosphate groups with long-chain fatty acid esters, providing a unique set of properties and reactivities. Its ability to interact with biological membranes and proteins further distinguishes it from other similar compounds, making it valuable for a wide range of scientific and industrial applications.
属性
分子式 |
C40H75NNaO10P |
|---|---|
分子量 |
784.0 g/mol |
IUPAC 名称 |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H76NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2;/h17-18,36-37H,3-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b18-17-;/t36-,37+;/m1./s1 |
InChI 键 |
QKPXXPNOIWGYEJ-JEAFVVATSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OC[C@@H](C(=O)O)N.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC(C(=O)O)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)






![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)


